molecular formula C6H9BrN2O2 B8494936 3-(3-Bromo-1-propyl)-2,4-imidazolidindione

3-(3-Bromo-1-propyl)-2,4-imidazolidindione

Cat. No. B8494936
M. Wt: 221.05 g/mol
InChI Key: PAFZWIWLAYALEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-1-propyl)-2,4-imidazolidindione is a useful research compound. Its molecular formula is C6H9BrN2O2 and its molecular weight is 221.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromo-1-propyl)-2,4-imidazolidindione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-1-propyl)-2,4-imidazolidindione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H9BrN2O2

Molecular Weight

221.05 g/mol

IUPAC Name

3-(3-bromopropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H9BrN2O2/c7-2-1-3-9-5(10)4-8-6(9)11/h1-4H2,(H,8,11)

InChI Key

PAFZWIWLAYALEW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

The potassium salt of 2,4-imidazolinedione (hydantoin; 5.5 g, 0.04 mole; prepared as in Example 44) was reacted with 1,3-dibromopropane (14.3 ml, 0.14 mole) in 50 ml of dimethylformamide for 16 hours at room temperature and then for 2 hours at reflux. The reaction mixture was filtered, evaporated to dryness, and the residue recrystallized from isopropyl alcohol (950 mg, m.p. 103°-106° C., m/e 222/220).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.